2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate chemical structure
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate chemical structure
An In-Depth Technical Guide to 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl Acrylate: Structure, Synthesis, and Advanced Applications
This guide provides a comprehensive technical overview of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate, a fluorinated monomer critical to the development of advanced materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the monomer's unique chemical structure, synthesis protocols, polymerization behavior, and its functional implications in high-performance applications.
Introduction: The Significance of Fluorination in Acrylate Chemistry
Fluorinated polymers occupy a unique space in materials science, largely due to the distinctive properties imparted by the carbon-fluorine bond—the strongest single bond in organic chemistry. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate is a prominent member of the fluorinated acrylate family. It is an ester of acrylic acid and is characterized by a long perfluorinated alkyl chain.[1][2] This structural motif is the primary determinant of its profound hydrophobicity, oleophobicity, and low surface energy.[2]
As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), this monomer's utility is balanced by considerations of its environmental persistence.[2] For the advanced researcher, understanding its molecular architecture is key to harnessing its capabilities, from creating ultra-repellent surfaces to modifying the interfacial properties of biomaterials and drug delivery systems.[3][4] This guide serves as a foundational resource for leveraging the unique attributes of this versatile chemical building block.
Chemical Identity and Physicochemical Properties
A precise understanding of a monomer's fundamental properties is a prerequisite for its effective application in polymer synthesis and materials design. The key identifiers and physicochemical properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | [5] |
| Synonyms | 1H,1H-Pentadecafluorooctyl acrylate, 1h,1h-perfluorooctyl acrylate | [5] |
| CAS Number | 307-98-2 | [5] |
| Molecular Formula | C₁₁H₅F₁₅O₂ | [5] |
| Molecular Weight | 454.13 g/mol | [5] |
| Appearance | Clear colorless to light yellow liquid | |
| Boiling Point | 188 °C at 740 Torr | |
| Flash Point | 91 °C | |
| Density | 1.325 g/cm³ |
Molecular Structure Analysis
The functionality of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate is a direct consequence of its distinct molecular architecture, which consists of two primary functional domains: a polymerizable acrylate head and a highly fluorinated tail.
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The Acrylate Group (CH₂=CHCOO-) : This is the reactive center of the monomer. The carbon-carbon double bond is susceptible to free-radical attack, enabling polymerization to form a polyacrylate backbone. This process is the foundation for creating high-molecular-weight polymers from the monomer.
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The Pentadecafluorooctyl Chain (-CH₂(CF₂)₆CF₃) : This long, perfluorinated tail is responsible for the monomer's most sought-after properties. The high electronegativity of the fluorine atoms creates a dense electron shield around the carbon backbone, leading to very weak intermolecular forces (van der Waals forces). This results in exceptionally low surface energy, which manifests as high water and oil repellency (hydrophobicity and oleophobicity).[2]
The linkage between these two domains is a non-fluorinated ethyl group, which provides a degree of flexibility and separates the reactive acrylate functionality from the inert fluorinated chain.
Caption: Chemical structure of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate.
Synthesis and Polymerization
Monomer Synthesis
The most direct and common laboratory-scale synthesis of this monomer is the esterification of the corresponding fluorinated alcohol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol, with acryloyl chloride. This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.
Causality Behind Experimental Choices:
-
Acryloyl Chloride: Used as the acylating agent due to its high reactivity, which ensures efficient conversion of the alcohol to the desired ester.
-
Triethylamine (Base): Essential for neutralizing the HCl generated during the reaction. Without it, the reaction equilibrium would be unfavorable, and the acidic conditions could lead to unwanted side reactions, including polymerization of the acrylate product.
-
Aprotic Solvent (e.g., Dichloromethane): An inert solvent is chosen to dissolve the reactants without participating in the reaction.
-
Low Temperature (0 °C): The initial reaction is conducted at low temperatures to control the exothermic reaction between the highly reactive acryloyl chloride and the alcohol, minimizing potential side reactions.
A detailed experimental protocol for a closely related fluorinated acrylate is provided in Section 6.
Polymerization Mechanisms
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate readily undergoes polymerization via free-radical mechanisms.[2] The choice of polymerization technique is critical as it dictates the architecture, molecular weight, and polydispersity of the final polymer, which in turn influences its material properties.
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Free-Radical Polymerization: This is the most common and straightforward method. It involves the use of a thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals. These radicals initiate the polymerization of the monomer. While effective for producing high molecular weight polymers, this method offers limited control over the polymer structure, often resulting in high polydispersity.[6]
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are increasingly employed.[7][8] These "living" polymerization methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). This level of control is crucial for applications in nanotechnology and biomedicine where precise material properties are required.
Caption: Simplified workflow for conventional free-radical polymerization.
Applications and Field Insights for Researchers
The unique properties derived from the long fluorinated side chain make the homopolymer and copolymers of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate highly valuable in several advanced fields.
Superhydrophobic and Oleophobic Surfaces
The primary application is in the creation of low surface energy coatings. Polymers containing this monomer can self-assemble at interfaces, orienting their fluorinated tails away from the substrate to create a dense, non-polar surface. This results in materials that are highly repellent to both water and oils, a property leveraged in:
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Protective Coatings: For textiles, electronics, and architectural surfaces to provide stain resistance and self-cleaning properties.
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Anti-fouling Coatings: For marine applications to prevent the adhesion of biological organisms.
Biomaterial and Drug Delivery Device Modification
For professionals in drug development and biomedical research, the surface properties of materials are paramount. While not typically used as a primary drug carrier itself, polymers derived from this monomer are relevant for surface modification.[4]
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Biocompatibility: The chemical inertness and low surface energy can reduce protein adsorption and cellular adhesion on implanted devices, potentially improving biocompatibility and reducing the foreign body response.[4]
-
Drug Delivery Devices: Coatings on devices like transdermal patches or inhalers can be tailored to control adhesion and release characteristics.[4]
-
Microfluidics: In "lab-on-a-chip" devices, modifying channel surfaces with fluorinated polymers can prevent the non-specific adsorption of proteins and other biomolecules, ensuring the accuracy of diagnostic assays.
The ability to copolymerize this monomer with other functional acrylates allows for the fine-tuning of surface properties, balancing hydrophobicity with other desired characteristics like adhesion or biocompatibility.[3]
Experimental Protocols
The following protocols are provided as a representative guide. Researchers must adapt them based on specific laboratory conditions and safety protocols. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Monomer Synthesis (Adapted from a similar procedure)[9]
Objective: To synthesize 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate via esterification.
Materials:
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol
-
Acryloyl chloride (freshly distilled)
-
Triethylamine (Et₃N) (distilled)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inhibitor (e.g., 4-methoxyphenol, MEHQ)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol (1.0 molar equivalent) and triethylamine (1.2 molar equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.1 molar equivalents), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C. Rationale: Slow, cooled addition is critical to control the exothermicity of the reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Workup:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Add a small amount of inhibitor (MEHQ) to the filtrate to prevent premature polymerization.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure monomer.
-
Protocol for Free-Radical Solution Polymerization[9]
Objective: To synthesize poly(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate).
Materials:
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate (purified monomer)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous solvent (e.g., hexafluoroisopropanol, ethyl acetate, or a fluorinated solvent)
-
Non-solvent for precipitation (e.g., methanol, hexane)
Procedure:
-
Monomer Preparation: Dissolve the monomer and AIBN (typically 0.1-1.0 mol% relative to the monomer) in the chosen anhydrous solvent in a Schlenk flask. Rationale: The initiator concentration affects the final molecular weight; lower concentrations generally yield higher molecular weights.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN) and stir for the specified reaction time (e.g., 12-24 hours).
-
Termination and Precipitation:
-
Cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent to precipitate the polymer.
-
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with fresh non-solvent to remove unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Conclusion
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate is a highly functionalized monomer whose unique properties are directly attributable to its long perfluorinated alkyl chain. Its ability to form polymers with exceptionally low surface energy makes it an indispensable tool for creating water- and oil-repellent surfaces. For researchers in materials science, chemistry, and drug development, this monomer offers a versatile platform for the rational design of advanced coatings, functional surfaces, and modified biomaterials. A thorough understanding of its synthesis and polymerization behavior, as detailed in this guide, is the first step toward unlocking its full potential in next-generation technologies.
References
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PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate. Retrieved from [Link]
- EvitaChem via Google Vertex AI Search. (n.d.). Buy 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate (EVT-290899).
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Bohrium. (n.d.). Synthesis, structure, and surface properties of Poly(meth)acrylates bearing a vinylene-bridged fluoroalkyl side chain. Retrieved from [Link]
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ResearchGate. (2013). (PDF) Preparation and Properties of Fluorinated Poly-Acrylate Emulsion with TPG as Co-Solvent. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. Retrieved from [Link]
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PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate. Retrieved from [Link]
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ARKAT USA. (2006). Synthesis and copolymerization of pentachlorophenyl acrylate monomers. Retrieved from [Link]
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FYTRONIX. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Pol. Retrieved from [Link]
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ResearchGate. (n.d.). Initiating free radical polymerization. Retrieved from [Link]
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Swaminathan Sivaram. (1997). Controlled Free Radical Polymerization. Retrieved from [Link]
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Scribd. (n.d.). Free Radical Polymerization Techniques. Retrieved from [Link]
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